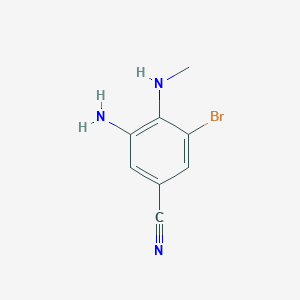

3-Amino-5-bromo-4-(methylamino)benzonitrile

描述

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for substituted aromatic compounds. The compound's official name reflects the benzonitrile core structure with three distinct substituents positioned at specific ring locations. The primary functional group designation derives from the nitrile substituent attached directly to the benzene ring, establishing benzonitrile as the parent compound name.

The positional numbering system begins with the carbon atom bearing the nitrile group designated as position 1, followed by sequential numbering around the aromatic ring. The amino group occupies position 3, the bromine atom is located at position 5, and the methylamino substituent resides at position 4. This systematic numbering ensures unambiguous identification and distinguishes this compound from its structural isomers.

According to PubChem database records, the compound maintains the Chemical Abstracts Service registry number 1420800-20-9, providing a unique identifier for chemical databases and literature searches. Alternative names documented in chemical databases include the research codes SB77146 and BS-27059, which represent proprietary designations used in pharmaceutical research contexts. The standardized molecular formula C8H8BrN3 accurately represents the atomic composition, indicating eight carbon atoms, eight hydrogen atoms, one bromine atom, and three nitrogen atoms.

The International Chemical Identifier system provides additional structural specificity through the InChI designation: InChI=1S/C8H8BrN3/c1-12-8-6(9)2-5(4-10)3-7(8)11/h2-3,12H,11H2,1H3. The corresponding InChIKey UAFGHSPLIPMHLB-UHFFFAOYSA-N serves as a compressed representation suitable for database searches and computational applications. The Simplified Molecular Input Line Entry System notation CNC1=C(C=C(C=C1Br)C#N)N provides a linear representation of the molecular structure that accurately captures connectivity and bonding patterns.

Atomic Connectivity and Bonding Patterns

The molecular architecture of this compound exhibits characteristic aromatic bonding patterns combined with diverse functional group interactions that influence overall molecular stability and reactivity. The benzene ring core maintains typical aromatic character with delocalized π-electron systems contributing to structural rigidity and planar geometry. The computed molecular weight of 226.07 grams per mole reflects the combined contributions of all constituent atoms and their bonding arrangements.

The nitrile functional group demonstrates linear geometry with a carbon-nitrogen triple bond exhibiting characteristic bond lengths and angles. This strongly electronegative substituent significantly influences the electronic distribution throughout the aromatic system, creating electron-deficient regions that affect subsequent chemical reactivity. The primary amino group at position 3 provides electron-donating character through resonance interactions with the aromatic π-system, partially compensating for the electron-withdrawing effects of the nitrile group.

The methylamino substituent at position 4 introduces additional structural complexity through both steric and electronic effects. The nitrogen atom maintains sp3 hybridization with the methyl group, creating a non-planar geometry that may influence molecular packing and intermolecular interactions. This secondary amine functionality provides moderate electron-donating capability while introducing potential sites for hydrogen bonding interactions.

The bromine substituent at position 5 represents the largest atomic component and contributes significant van der Waals interactions in crystalline environments. The carbon-bromine bond exhibits typical covalent character with bond lengths approximately 1.9 Angstroms, creating steric hindrance that may influence molecular conformations and crystal packing arrangements. The bromine atom's high polarizability enhances intermolecular dispersion forces and may participate in halogen bonding interactions with electron-rich species.

Table 1: Molecular Connectivity and Properties

Crystal Structure Analysis and Packing Arrangements

Crystal structure determination provides fundamental insights into the three-dimensional organization and intermolecular interactions governing solid-state properties of this compound. While specific crystallographic data for this compound was not directly available in the search results, general principles of X-ray crystallography and structural analysis methods applicable to substituted benzonitrile compounds provide valuable context for understanding potential packing arrangements.

X-ray crystallography represents the primary experimental technique for determining atomic positions and bonding geometries in crystalline materials. The method relies on measuring diffraction patterns produced when X-ray beams interact with regularly arranged crystal lattices, allowing reconstruction of three-dimensional electron density maps that reveal precise atomic coordinates. For compounds containing heavy atoms such as bromine, the enhanced scattering contrast facilitates accurate structure determination and refinement procedures.

The presence of multiple functional groups capable of hydrogen bonding interactions suggests complex intermolecular association patterns in crystalline environments. The primary amino group at position 3 can serve as both hydrogen bond donor and acceptor, potentially forming networks with neighboring molecules through nitrogen-hydrogen interactions. The methylamino substituent provides additional hydrogen bonding sites, though steric constraints from the methyl group may limit accessibility and directionality of these interactions.

The bromine substituent introduces significant contributions to crystal packing through halogen bonding interactions and van der Waals forces. Halogen bonding represents a directional intermolecular interaction where the bromine atom acts as an electrophilic site interacting with electron-rich regions of neighboring molecules. These interactions can significantly influence crystal stability, polymorphism, and physical properties such as melting point and solubility characteristics.

The nitrile functional group contributes to crystal packing through dipole-dipole interactions and potential coordination with electron-deficient sites. The linear geometry and strong dipole moment of the carbon-nitrogen triple bond create anisotropic electrostatic interactions that may direct molecular orientation and packing efficiency in crystalline lattices. Related benzonitrile compounds demonstrate diverse crystal structures ranging from simple molecular arrangements to complex hydrogen-bonded networks.

Tautomeric and Conformational Isomerism

The structural complexity of this compound introduces multiple opportunities for tautomeric equilibria and conformational isomerism that significantly influence molecular properties and biological activity. Tautomerism involves rapid interconversion between structural isomers differing in the position of protons and double bonds, while conformational isomerism encompasses different spatial arrangements accessible through bond rotations.

The primary amino group at position 3 may participate in prototropic tautomerism, particularly under specific pH conditions or in the presence of suitable solvents. Protonation states of the amino functionality can dramatically alter electronic distribution throughout the aromatic system and modify intermolecular interaction patterns. Studies of related aniline derivatives demonstrate significant solvent-dependent effects on tautomeric equilibria, with protic solvents generally favoring amino-protonated forms over aromatic carbon-protonated alternatives.

The methylamino substituent introduces additional tautomeric possibilities through potential proton transfer processes involving the secondary amine nitrogen. The electron-donating character of the methyl group influences the basicity of the nitrogen atom and may stabilize specific protonation states relative to unsubstituted amino groups. Computational studies of related compounds suggest that methylamino groups generally exhibit enhanced nucleophilicity compared to primary amino functionalities.

Conformational isomerism primarily involves rotation about single bonds connecting substituents to the aromatic core. The methylamino group demonstrates rotational freedom around the carbon-nitrogen bond, generating different conformers with varying steric interactions and electronic overlap with the aromatic π-system. Energy barriers for these rotations are typically modest, allowing rapid interconversion at ambient temperatures.

The relative positions of multiple substituents create opportunities for intramolecular interactions that may stabilize specific conformations. Potential hydrogen bonding between the amino groups or steric repulsion involving the bromine atom can influence preferred molecular geometries and affect overall reactivity patterns. Theoretical calculations using quantum mechanical methods provide insights into relative energies and populations of different conformational states.

Table 2: Potential Tautomeric and Conformational Factors

| Factor | Description | Potential Impact |

|---|---|---|

| Amino Group Protonation | Position 3 amino group tautomerism | Electronic distribution modification |

| Methylamino Rotation | Carbon-nitrogen bond rotation | Steric and electronic effects |

| Solvent Effects | Protic versus aprotic environments | Tautomeric equilibrium shifts |

| Intramolecular Interactions | Hydrogen bonding potential | Conformational stabilization |

| Temperature Dependence | Thermal population distributions | Dynamic behavior variation |

属性

IUPAC Name |

3-amino-5-bromo-4-(methylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-12-8-6(9)2-5(4-10)3-7(8)11/h2-3,12H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAFGHSPLIPMHLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1Br)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Bromination Reaction

- Starting Material : The synthesis begins with 4-(methylamino)benzonitrile .

- Bromination Conditions : Bromination is typically carried out using bromine or a brominating agent in a solvent such as dichloromethane or dimethylformamide.

- Temperature and Time : The reaction is often conducted under reflux conditions to ensure complete bromination.

Amination Reaction

- Introduction of Amino Group : Following bromination, an amination step is necessary to introduce the amino group at the 3-position.

- Reagents and Conditions : This step may involve the use of ammonia or an amine source in the presence of a catalyst, under conditions that facilitate nucleophilic substitution.

Purification

- Solvent Extraction : After the reaction, the product is typically extracted using organic solvents.

- Purification Techniques : Further purification may involve recrystallization or chromatography to achieve high purity.

Detailed Synthesis Protocol

A detailed synthesis protocol for This compound involves the following steps:

Step 1: Bromination

- Reagents : 4-(methylamino)benzonitrile, bromine, dichloromethane.

- Conditions : Reflux for several hours.

- Product : 5-Bromo-4-(methylamino)benzonitrile.

Step 2: Amination

- Reagents : 5-Bromo-4-(methylamino)benzonitrile, ammonia or amine source, catalyst (if necessary).

- Conditions : Elevated temperature, possibly under pressure.

- Product : this compound.

Chemical Properties and Applications

This compound exhibits a molecular formula of C₈H₈BrN₃ and a molecular weight of 226.07 g/mol. Its unique structure makes it a candidate for various applications in medicinal chemistry and materials science, particularly due to its potential biological activities and structural versatility.

Data Table: Key Information

| Property | Description |

|---|---|

| Molecular Formula | C₈H₈BrN₃ |

| Molecular Weight | 226.07 g/mol |

| CAS Number | 1420800-20-9 |

| IUPAC Name | This compound |

| Synthesis Steps | Bromination followed by amination |

| Solvents Used | Dichloromethane, dimethylformamide |

化学反应分析

Types of Reactions

3-Amino-5-bromo-4-(methylamino)benzonitrile can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form corresponding amines.

Substitution: The bromo group can be substituted with other nucleophiles such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like sodium hydroxide or alkyl halides in polar solvents.

Major Products

Oxidation: Formation of 3-nitro-5-bromo-4-(methylamino)benzonitrile.

Reduction: Formation of 3-amino-5-bromo-4-(methylamino)benzylamine.

Substitution: Formation of 3-amino-5-hydroxy-4-(methylamino)benzonitrile or 3-amino-5-alkyl-4-(methylamino)benzonitrile.

科学研究应用

Organic Synthesis

3-Amino-5-bromo-4-(methylamino)benzonitrile serves as a versatile building block in organic synthesis. It is used to produce various derivatives through reactions such as:

- Nucleophilic Substitution : The bromo group can be replaced with other nucleophiles, enabling the formation of diverse compounds.

- Reduction Reactions : The nitrile group can be reduced to amines, expanding its utility in synthesizing amine derivatives.

Table 1: Common Reactions Involving this compound

| Reaction Type | Product Example | Conditions |

|---|---|---|

| Nucleophilic Substitution | 3-Amino-5-hydroxy-4-(methylamino)benzonitrile | Base or catalyst required |

| Reduction | 3-Amino-5-bromo-4-(methylamino)benzylamine | Lithium aluminum hydride or Pd/C |

| Oxidation | 3-Nitro-5-bromo-4-(methylamino)benzonitrile | Potassium permanganate |

Biological Research

The compound has been investigated for its potential biological activities, particularly as a biochemical probe to study enzyme interactions. Its structural features allow it to bind to specific targets within biological systems.

Mechanism of Action :

The interaction of this compound with enzymes can modulate their activity, influencing various biochemical pathways. This makes it a candidate for further exploration in drug discovery and development.

Industrial Applications

In industry, this compound is utilized in developing specialty chemicals and materials, including dyes and pigments. Its unique chemical properties facilitate the synthesis of compounds with specific functionalities required in various applications.

作用机制

The mechanism of action of 3-Amino-5-bromo-4-(methylamino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the function of the target molecule. This interaction can modulate biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Key Observations:

In contrast, the methylamino (-NHCH₃) group in the target compound may facilitate hydrogen bonding, enhancing solubility in polar solvents.

Physical Properties: The trifluoromethyl derivative exhibits the highest density (1.78 g/cm³) and boiling point (277°C), attributed to increased molecular weight and strong intermolecular forces from the -CF₃ group . The amide group in 3-amino-5-bromo-N-methylbenzamide introduces hydrogen-bonding capacity, likely improving solubility in aqueous media compared to nitrile-containing analogs .

The target compound’s methylamino group may similarly enhance receptor affinity.

生物活性

3-Amino-5-bromo-4-(methylamino)benzonitrile (CAS No. 1420800-20-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

- Molecular Formula : C8H8BrN3

- Molecular Weight : 232.07 g/mol

- Functional Groups : Amino, bromo, and nitrile groups which contribute to its reactivity and biological properties.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Antiviral Activity

Studies have identified this compound as a potential inhibitor of viral replication. For instance, it has been tested against HIV variants and shown to inhibit viral entry or replication through interaction with specific viral proteins .

Antitumor Activity

The compound has also demonstrated cytotoxic effects on cancer cell lines. It appears to inhibit cell proliferation by inducing apoptosis, which is a programmed cell death mechanism. The specific pathways involved include the modulation of signaling cascades related to cell survival and proliferation .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of certain kinases involved in cancer cell signaling, leading to reduced tumor growth.

- Receptor Interaction : It may bind to specific receptors on the surface of cells, altering their signaling pathways and affecting cellular responses.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

常见问题

Q. What synthetic routes are recommended for 3-Amino-5-bromo-4-(methylamino)benzonitrile, and what catalysts are typically employed?

Methodological Answer: The synthesis of brominated benzonitrile derivatives often involves multi-step functionalization. A plausible route for this compound could include:

Bromination : Introduce bromine at the 5-position using NBS (N-bromosuccinimide) under radical initiation or electrophilic substitution conditions.

Amination : Sequential introduction of methylamino and amino groups via Buchwald-Hartwig coupling or nucleophilic aromatic substitution, using palladium catalysts (e.g., Pd(OAc)₂) and ligands like Xantphos .

Cyano Group Retention : Ensure the nitrile group remains intact by using mild reducing agents (e.g., NaBH₄/CuI) during amination steps.

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent degradation via hydrolysis or oxidation.

- Handling : Use anhydrous solvents (e.g., dried DMF or THF) in reactions to avoid side reactions with moisture.

- Stability Tests : Conduct periodic NMR (¹H, ¹³C) and LC-MS analyses to verify structural integrity over time .

Q. What analytical techniques are essential for characterizing the purity of this compound?

Methodological Answer:

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% recommended for biological assays).

- Spectroscopy :

- Elemental Analysis : Verify C, H, N percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of brominated benzonitriles in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model electron density maps and Fukui indices, identifying reactive sites (e.g., bromine as a leaving group in Suzuki-Miyaura coupling).

- Solvent Effects : Simulate polar aprotic solvents (e.g., DMSO) to assess their impact on transition-state energetics.

- Validation : Compare computed activation energies with experimental yields from Pd-catalyzed reactions .

Q. What strategies resolve conflicting spectroscopic data for brominated benzonitriles?

Methodological Answer:

- Multi-Technique Validation : Cross-reference NMR with 2D techniques (COSY, HSQC) to assign overlapping aromatic signals. For IR discrepancies, use gas-phase spectra (as in NIST databases) to avoid solvent interference .

- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to track nitrile/amine group behavior during side reactions.

Q. How do electronic effects of substituents influence regioselectivity in further functionalization?

Methodological Answer:

- Hammett Analysis : Quantify substituent effects using σ values. The electron-withdrawing nitrile group directs electrophiles to the meta position, while methylamino groups (electron-donating) favor para substitution.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。